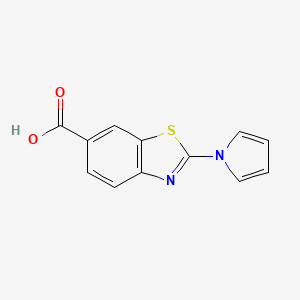

2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid

Description

Properties

IUPAC Name |

2-pyrrol-1-yl-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-11(16)8-3-4-9-10(7-8)17-12(13-9)14-5-1-2-6-14/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZMSPMBTFFIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid typically involves the condensation of a pyrrole derivative with a benzothiazole derivative. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride . The resulting N-substituted pyrrole can then be further reacted with a benzothiazole derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Acid chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

Reaction Mechanisms

The compound can undergo several types of reactions:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Conducted with sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions at the carboxylic acid group can yield esters or amides.

Antimicrobial Properties

Research indicates that 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit key bacterial enzymes such as enoyl ACP reductase, which is essential for bacterial cell wall synthesis. This suggests its potential use as an antibacterial agent.

Anticancer Potential

The compound also demonstrates promising anticancer properties. It can inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation. Such interactions position it as a candidate for further development in cancer therapeutics.

Case Studies

Several studies have explored the biological implications of this compound:

- Inhibition of Bacterial Growth : In vitro studies have shown that derivatives of this compound significantly reduce the growth of various pathogenic bacteria.

- Cancer Cell Line Studies : Experiments conducted on human cancer cell lines indicate that this compound can induce apoptosis (programmed cell death) through its action on metabolic pathways related to folate metabolism.

Medicinal Chemistry

The unique structure of this compound allows it to serve as a scaffold for designing new drugs. Its ability to interact with multiple biological targets makes it a versatile candidate for drug development against infections and cancers.

Cosmetic Industry

Emerging research suggests potential applications in cosmetic formulations due to its bioactive properties. The compound's ability to modulate biological pathways could be harnessed in skincare products aimed at combating oxidative stress and promoting skin health .

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are involved in bacterial cell wall synthesis and folate metabolism, respectively . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid and analogous compounds:

Pharmacological and Research Findings

- Benzothiazole vs.

- Substituent Effects: Chlorophenyl Groups: The 4-chlorophenyl substituent in the thiazole analog (CAS 851517-09-4) may confer resistance to oxidative metabolism but could reduce aqueous solubility due to hydrophobicity . Methylated Pyrroles: Methyl groups on the pyrrole ring (CAS 588678-16-4) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance .

- Tetrahydrobenzothiophene Analogs : The saturated ring system in CAS 26176-21-6 reduces planarity, possibly diminishing intercalation with DNA but increasing flexibility for binding to allosteric sites .

Biological Activity

2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid (CAS No. 251457-88-2) is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a pyrrole ring fused with a benzothiazole moiety, along with a carboxylic acid functional group, which contributes to its diverse biological interactions.

- Molecular Formula : CHNOS

- Molecular Weight : 244.27 g/mol

- CAS Number : 251457-88-2

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Notably, it may inhibit key enzymes such as:

- Enoyl ACP reductase : Involved in bacterial cell wall synthesis.

- Dihydrofolate reductase : Plays a role in folate metabolism, critical for DNA synthesis.

These interactions suggest potential applications in combating bacterial infections and cancer cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated the compound's promising antimicrobial properties:

Minimum Inhibitory Concentration (MIC) Values

| Pathogen | MIC (μg/mL) | Control (e.g., Isoniazid) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 0.25 |

| Escherichia coli | >12.5 | 2 |

| Mycobacterium smegmatis | <1 | 0.25 |

The compound exhibited significant activity against Staphylococcus aureus, with MIC values indicating a stronger efficacy compared to traditional antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antibacterial properties, this compound has also been evaluated for its anticancer effects:

Case Studies on Anticancer Activity

A study reported that derivatives of benzothiazole, including this compound, showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer). The results indicated that compounds with similar structures could preferentially inhibit rapidly dividing cancer cells while sparing normal fibroblasts .

Cytotoxicity Results

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(1H-pyrrol-1-yl)-... | A549 | <10 |

| Other derivatives | Fibroblasts | >20 |

The selectivity index suggests that the compound could be developed into a therapeutic agent with reduced toxicity towards normal cells.

Structure-Activity Relationship (SAR)

The structural components of this compound significantly influence its biological activity. Modifications in the benzothiazole or pyrrole rings can enhance or diminish its effectiveness against specific pathogens or cancer types. For instance, substituents on the benzothiazole ring have been shown to modulate antimicrobial potency and selectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Formation of the pyrrole-benzothiazole core via nucleophilic substitution or Pd-catalyzed cross-coupling, as seen in analogous benzothiazole derivatives .

- Carboxylic Acid Introduction : Direct functionalization at the 6-position using carboxylation agents (e.g., CO₂ under pressure) or hydrolysis of ester precursors .

- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst loading) must be carefully controlled to maximize yield and purity. For example, highlights the use of DMF/POCl₃ in Vilsmeier-Haack reactions for related heterocycles .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity. IR spectroscopy identifies the carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrrole N-H bonds .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, as demonstrated in benzothiazole derivatives (e.g., π-π stacking and C–H···π interactions in ) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step during synthesis?

- Methodological Answer :

- Reaction Monitoring : Use inline FTIR or LC-MS to detect intermediates and optimize reaction time .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) for cross-coupling efficiency. demonstrates Pd-catalyzed steps in pyrazole synthesis .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of aromatic intermediates, as noted in .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace pyrrole with pyrazole or alter the carboxylic acid group) and compare bioactivity .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or receptors). ’s crystallographic data can guide target selection .

- Biological Assays : Use in vitro enzyme inhibition assays (e.g., fluorescence-based) and cell viability tests (MTT assay) to correlate structural changes with activity .

Q. How can computational methods resolve discrepancies in reported biological activities?

- Methodological Answer :

- Binding Free Energy Calculations : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) assess ligand-protein stability over time, addressing conflicting potency data .

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen-bonding groups) using software like Schrödinger’s Phase .

- Meta-Analysis : Cross-reference published datasets (e.g., ChEMBL) to validate outliers or experimental variability .

Q. What approaches are effective in improving aqueous solubility for in vivo studies?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid to sodium or potassium salts to enhance hydrophilicity .

- Prodrug Design : Synthesize ester or amide prodrugs (e.g., ethyl ester derivatives) that hydrolyze in vivo, as shown in .

- Co-Solvent Systems : Use PEG-400 or cyclodextrins in formulation studies to stabilize the compound in aqueous media .

Experimental Design & Data Analysis

Q. How to design experiments to elucidate reaction mechanisms for key synthetic steps?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C or ²H labels at reactive sites (e.g., carbonyl carbons) and track their fate via NMR .

- Kinetic Studies : Measure rate constants under varying conditions (pH, temperature) to infer mechanistic pathways .

- Intermediate Trapping : Use quenching agents (e.g., MeOH for acyl chlorides) to isolate and characterize transient species .

Q. What methods validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .

- LC-MS Stability Assays : Monitor degradation products over 24–72 hours in simulated gastric fluid (SGF) or plasma .

- Circular Dichroism (CD) : Assess conformational changes in the benzothiazole core under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.